molecular formula C10H10BrNO2 B1403597 Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate CAS No. 656827-74-6

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate

Cat. No. B1403597
M. Wt: 256.1 g/mol
InChI Key: DTYCAISAXLAHJM-UHFFFAOYSA-N
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Description

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a chemical compound with the following structural formula:


CH3CH2C(O)C(H)=C(Br)C(H)=C(O)OC2H5\text{CH}_3\text{CH}_2\text{C}(\text{O})\text{C}(\text{H})=C(\text{Br})\text{C}(\text{H})=\text{C}(\text{O})\text{O}\text{C}_2\text{H}_5


It belongs to the class of pyridine derivatives and is characterized by the presence of a bromine atom at the 6-position of the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research.



Synthesis Analysis

The synthesis of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate involves several steps. One common approach is the Knoevenagel condensation between ethyl cyanoacetate and 6-bromopyridine-3-carbaldehyde . The reaction proceeds under basic conditions, resulting in the formation of the desired product.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate consists of a pyridine ring fused with an ethyl acrylate moiety. The bromine atom is attached to the pyridine ring at the 6-position. The compound exhibits conjugation due to the presence of the double bond in the acrylate group.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

  • Reduction : Reduction of the cyano group can lead to the formation of the corresponding amine.

  • Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (experimental data required).

  • Solubility : It is likely soluble in organic solvents like ethanol, acetone, and dichloromethane.

  • Color : The compound may appear as a pale yellow to light brown solid.


Scientific Research Applications

Molecular Interactions and Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, a closely related compound, demonstrates unusual molecular interactions, such as N⋯π and O⋯π interactions, rather than traditional hydrogen bonding in its crystal packing. This phenomenon provides valuable insights into non-traditional bonding interactions in similar molecular structures (Zhang, Wu, & Zhang, 2011).

Chemical Transformations

A related chemical transformation involves ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, which upon reaction with dichlorodicyanobenzoquinone, affords a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence. This study is relevant for understanding the reactivity and potential applications of ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate in organic synthesis (Sobenina et al., 2011).

Thermodynamic Characteristics

The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives, which are structurally similar to Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate, have been experimentally determined. This research provides insights into the energy aspects of these types of compounds (Kos et al., 2017).

Molecular Conformational Analysis

A detailed molecular conformational analysis, including vibrational spectra and molecular docking studies, was conducted on ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate. This analysis is pertinent to understanding the molecular behavior of ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate in different environments (Mary et al., 2015).

Electrochemical Reduction

Ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, a structurally related compound, has been studied for its electrochemical reduction at glassy carbon electrodes. This research provides insights into the electrochemical behavior of similar ester compounds (Esteves et al., 2003).

Safety And Hazards


  • Flammability : Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate is a combustible solid .

  • Health Hazards : It is essential to handle this compound with care, following safety protocols. Always refer to safety data sheets (SDS) for specific information.


Future Directions

Research on this compound could focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


properties

IUPAC Name

ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYCAISAXLAHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266548
Record name Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(6-bromopyridin-3-yl)prop-2-enoate

CAS RN

861932-12-9
Record name Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861932-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(6-bromo-3-pyridinyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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